4-butoxy-N-(4-iodophenyl)benzamide
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Overview
Description
4-butoxy-N-(4-iodophenyl)benzamide is an organic compound that features a benzamide core substituted with a butoxy group and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(4-iodophenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with an amine, typically under acidic conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where a butyl alcohol reacts with the benzamide in the presence of a strong acid catalyst.
Iodination: The iodophenyl group is introduced through an electrophilic aromatic substitution reaction, where an iodine source (such as iodine monochloride) reacts with the benzamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(4-iodophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form a butoxy radical or further to a butoxy acid.
Reduction: The iodophenyl group can be reduced to form a phenyl group.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Butoxy acid derivatives.
Reduction: Phenyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-butoxy-N-(4-iodophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-iodophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(4-bromophenyl)benzamide
- 4-butoxy-N-(4-chlorophenyl)benzamide
- 4-butoxy-N-(4-fluorophenyl)benzamide
Uniqueness
4-butoxy-N-(4-iodophenyl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different binding affinities and reaction mechanisms.
Properties
IUPAC Name |
4-butoxy-N-(4-iodophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-3-12-21-16-10-4-13(5-11-16)17(20)19-15-8-6-14(18)7-9-15/h4-11H,2-3,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOJOXWAFBDZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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